molecular formula C50H30O8 B8236021 4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8236021
M. Wt: 758.8 g/mol
InChI Key: YWZGYYCKJXPWNJ-UHFFFAOYSA-N
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Description

5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound with a unique structure that includes multiple aromatic rings and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) typically involves multi-step organic reactions. One common method involves the coupling of 1,4-diiodobenzene with terminal alkynes under palladium-catalyzed conditions to form the ethynyl linkages.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) has several scientific research applications:

Mechanism of Action

The mechanism by which 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) exerts its effects is primarily through its ability to form stable frameworks and interact with various molecular targets. The ethynyl linkages and aromatic rings provide rigidity and stability, while the carboxylic acid groups allow for interactions with metal ions and other functional groups .

Comparison with Similar Compounds

Similar Compounds

    5,5’- (1,4-phenylenebis (ethyne-2,1-diyl))diisophthalaldehyde: Similar structure but with aldehyde groups instead of carboxylic acids.

    4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dianiline: Contains amine groups instead of carboxylic acids.

Uniqueness

The uniqueness of 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) lies in its combination of ethynyl linkages, multiple aromatic rings, and carboxylic acid groups, which provide a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H30O8/c51-47(52)39-17-9-35(10-18-39)43-25-33(26-44(29-43)36-11-19-40(20-12-36)48(53)54)7-5-31-1-2-32(4-3-31)6-8-34-27-45(37-13-21-41(22-14-37)49(55)56)30-46(28-34)38-15-23-42(24-16-38)50(57)58/h1-4,9-30H,(H,51,52)(H,53,54)(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGYYCKJXPWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C#CC5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H30O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 2
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 3
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 5
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

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